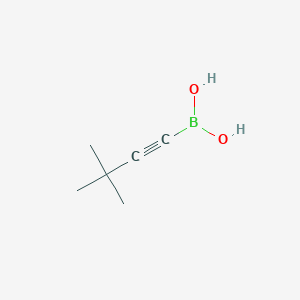
(3,3-Dimethylbut-1-yn-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbut-1-yn-1-yl)boronic acid is an organoboron compound with the molecular formula C6H11BO2. It is a derivative of boronic acid and features a boron atom bonded to a 3,3-dimethylbut-1-yn-1-yl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,3-Dimethylbut-1-yn-1-yl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with a boron-containing reagent such as boron trichloride or boron tribromide. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as tetrahydrofuran. The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbut-1-yn-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
(3,3-Dimethylbut-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbut-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(3,3-Dimethylbut-1-yn-1-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its bulky 3,3-dimethylbut-1-yn-1-yl group provides steric hindrance, influencing the outcome of reactions and making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C6H11BO2 |
|---|---|
Molecular Weight |
125.96 g/mol |
IUPAC Name |
3,3-dimethylbut-1-ynylboronic acid |
InChI |
InChI=1S/C6H11BO2/c1-6(2,3)4-5-7(8)9/h8-9H,1-3H3 |
InChI Key |
OOALWGMGOYDDQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















